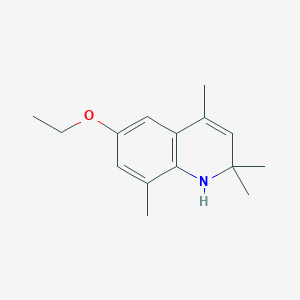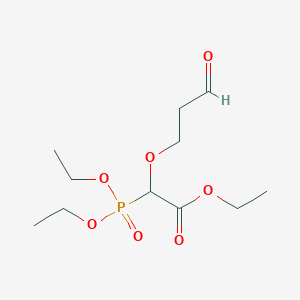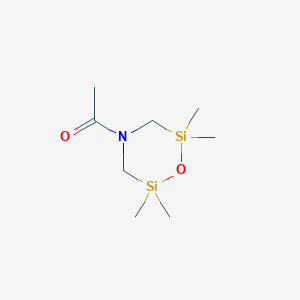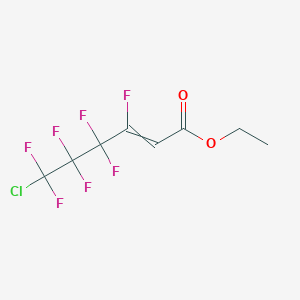
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is a quinoline derivative known for its antioxidant properties. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline typically involves the alkylation of 2,2,4,8-tetramethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
Oxidation: The major products are nitroxides, which are stable radicals.
Reduction: The products depend on the specific reducing agent and conditions used.
Substitution: The products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline involves its ability to donate electrons and neutralize free radicals. The compound’s structure allows for the delocalization of unpaired electrons, stabilizing the radical form and preventing further oxidative damage . This antioxidant activity is crucial in protecting cells and materials from oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethoxyquin: A related compound with similar antioxidant properties.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another quinoline derivative with comparable chemical behavior.
Uniqueness
6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the ethoxy group and multiple methyl groups enhances its antioxidant properties and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
127702-78-7 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
6-ethoxy-2,2,4,8-tetramethyl-1H-quinoline |
InChI |
InChI=1S/C15H21NO/c1-6-17-12-7-10(2)14-13(8-12)11(3)9-15(4,5)16-14/h7-9,16H,6H2,1-5H3 |
InChI-Schlüssel |
MLEWXZAGAJGYSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C(=C1)C)NC(C=C2C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)


![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)


![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)

![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)


